molecular formula C6H6N4 B1614272 3,3'-Bi-1H-pyrazole CAS No. 2384-02-3

3,3'-Bi-1H-pyrazole

Cat. No.: B1614272
CAS No.: 2384-02-3
M. Wt: 134.14 g/mol
InChI Key: KFSUCTRGHQKXSV-UHFFFAOYSA-N
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Description

3,3’-Bi-1H-pyrazole is a unique compound belonging to the pyrazole family, characterized by two pyrazole rings connected at the 3-position. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural feature imparts significant versatility and reactivity, making pyrazoles and their derivatives valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bi-1H-pyrazole typically involves the coupling of two pyrazole units. One common method is the palladium-catalyzed coupling reaction, where pyrazole derivatives are reacted under specific conditions to form the bi-pyrazole structure. For instance, the reaction of pyrazole with a suitable halide in the presence of a palladium catalyst and a base can yield 3,3’-Bi-1H-pyrazole .

Industrial Production Methods: Industrial production of 3,3’-Bi-1H-pyrazole may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,3’-Bi-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of 3,3’-Bi-1H-pyrazole.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3,3’-Bi-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Bi-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

    1H-pyrazole: A simpler pyrazole derivative with a single pyrazole ring.

    3,5-Dimethylpyrazole: A pyrazole derivative with methyl groups at the 3 and 5 positions.

    4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: A more complex bi-pyrazole derivative with nitro and amino groups.

Uniqueness: 3,3’-Bi-1H-pyrazole is unique due to its bi-pyrazole structure, which imparts distinct chemical and physical properties compared to simpler pyrazole derivatives. This structural feature enhances its reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

5-(1H-pyrazol-5-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-3-7-9-5(1)6-2-4-8-10-6/h1-4H,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSUCTRGHQKXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342735
Record name 3,3'-Bi-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2384-02-3
Record name 3,3'-Bi-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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